5-Bromo-3,3-dimethylpentan-2-one
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Overview
Description
5-Bromo-3,3-dimethylpentan-2-one is an organic compound with the molecular formula C7H13BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,3-dimethylpentan-2-one can be achieved through several methods. One common approach involves the bromination of 3,3-dimethylpentan-2-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of tubular reactors for diazotization and bromination reactions can help in achieving higher yields and better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,3-dimethylpentan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) to form corresponding alcohols or ethers.
Reduction: The compound can be reduced to form 3,3-dimethylpentan-2-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 3,3-dimethylpentan-2-ol or corresponding ethers.
Reduction: Formation of 3,3-dimethylpentan-2-ol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
5-Bromo-3,3-dimethylpentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving brominated substrates.
Medicine: Investigated for potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3,3-dimethylpentan-2-one involves its reactivity as a brominated ketone. The bromine atom can participate in nucleophilic substitution reactions, making the compound a useful intermediate in various synthetic pathways. The carbonyl group (C=O) in the ketone can also undergo reduction or oxidation, leading to the formation of different products depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylpentan-2-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
5-Chloro-3,3-dimethylpentan-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3,3-Dimethylpentan-2-ol: The alcohol derivative of 3,3-dimethylpentan-2-one, formed through reduction reactions.
Uniqueness
5-Bromo-3,3-dimethylpentan-2-one is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and other applications where selective bromination is required .
Properties
CAS No. |
61689-48-3 |
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Molecular Formula |
C7H13BrO |
Molecular Weight |
193.08 g/mol |
IUPAC Name |
5-bromo-3,3-dimethylpentan-2-one |
InChI |
InChI=1S/C7H13BrO/c1-6(9)7(2,3)4-5-8/h4-5H2,1-3H3 |
InChI Key |
KHROSLKWTIPZIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)CCBr |
Origin of Product |
United States |
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